![molecular formula C11H19N3 B14863620 2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B14863620.png)
2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine
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Overview
Description
2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including medicine, synthetic chemistry, and industry. This particular compound features a tert-butyl group attached to the imidazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acetophenones with benzylamines in the presence of a base such as potassium tert-butoxide (t-BuOK) and a Lewis acid like boron trifluoride etherate (BF3·OEt2). The reaction is often carried out under solvent-free conditions at elevated temperatures (around 80°C) with an oxidant like tert-butyl hydroperoxide (TBHP) to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and green chemistry principles are often employed to minimize waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: TBHP, BF3·OEt2, t-BuOK
Reduction: NaBH4, hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different substituents, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-aminoimidazole derivatives: Known for their antimicrobial properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Evaluated for their antitumor activities.
Uniqueness
2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine is unique due to its specific structure, which includes a tert-butyl group attached to the imidazole ring. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-tert-butyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C11H19N3/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h7H,4-6,12H2,1-3H3,(H,13,14) |
InChI Key |
QUWNKUMRBJFDMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)CC(CC2)N |
Origin of Product |
United States |
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